(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid
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Overview
Description
rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid: is a complex organic compound with a unique structure that includes a hexahydro-furo-pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid typically involves multiple steps, including the formation of the hexahydro-furo-pyrrole ring system. One common synthetic route involves the use of starting materials such as cyclopentadiene and maleic anhydride, followed by a series of reactions including Diels-Alder cycloaddition, hydrogenation, and hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Fully saturated hexahydro-furo-pyrrole derivatives.
Substitution: Esters, amides.
Scientific Research Applications
rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- rac-(3aR,6aS)-2-[(benzyloxy)carbonyl]-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid .
- rac-(3aR,6aS)-2-[(tert-butoxy)carbonyl]-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid .
- rac-(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride .
Uniqueness: rac-(3aR,6aS)-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid is unique due to its specific ring structure and the presence of both furo and pyrrole moieties
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3aS,6aR)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(10)7-1-2-11-5(7)3-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m0/s1 |
InChI Key |
LKIDEIDZBYIDNU-FSPLSTOPSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@]1(CNC2)C(=O)O |
Canonical SMILES |
C1COC2C1(CNC2)C(=O)O |
Origin of Product |
United States |
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